N'-[2-(2-benzylphenoxy)acetyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide
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Overview
Description
“N’-[2-(2-benzylphenoxy)acetyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The compound also contains a prop-2-yn-1-yl group , a benzylphenoxy group, and a carbohydrazide group.
Molecular Structure Analysis
The molecular formula of this compound is C24H27N3O3, and its molecular weight is 405.498. The InChI key for 1-(prop-2-yn-1-yl)piperidine, a component of this compound, is LQSQLFOKTMSBEC-UHFFFAOYSA-N .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The prop-2-yn-1-yl group could potentially undergo addition reactions, and the carbohydrazide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the piperidine ring could influence its basicity, and the prop-2-yn-1-yl group could affect its reactivity .properties
IUPAC Name |
N'-[2-(2-benzylphenoxy)acetyl]-1-prop-2-ynylpiperidine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-2-15-27-16-9-8-13-21(27)24(29)26-25-23(28)18-30-22-14-7-6-12-20(22)17-19-10-4-3-5-11-19/h1,3-7,10-12,14,21H,8-9,13,15-18H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRSOWFWCCDKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)NNC(=O)COC2=CC=CC=C2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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